D-Azetidine-2-carboxylic Acid-d4: Technical Guide to Structure & Properties
D-Azetidine-2-carboxylic Acid-d4: Technical Guide to Structure & Properties
The following technical guide details the chemical properties, structural characteristics, synthesis, and applications of D-Azetidine-2-carboxylic Acid-d4 .
Executive Summary
D-Azetidine-2-carboxylic Acid-d4 (D-Aze-d4) is the deuterated, unnatural enantiomer of azetidine-2-carboxylic acid, a four-membered ring homologue of proline. While the L-enantiomer is a naturally occurring plant toxin known for misincorporating into proteins, the D-enantiomer is a critical tool in medicinal chemistry and structural biology. It serves two primary functions: as a metabolically stable scaffold for peptidomimetics (inducing
Chemical Identity & Structure
Nomenclature and Identification[1]
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IUPAC Name: (2R)-Azetidine-2-carboxylic acid-3,3,4,4-d4[1]
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Common Name: D-Aze-d4
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CAS Number (Unlabeled D,L): 2517-04-6
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CAS Number (Unlabeled D): 7729-30-8
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Molecular Formula:
-
Molecular Weight: 105.13 g/mol (vs. 101.10 g/mol for unlabeled)
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SMILES: [2H]C1([2H])NC(C(=O)O)[C@H]1([2H])[2H] (Assuming 3,3,4,4-d4 labeling)
Structural Analysis
The compound features a strained, four-membered azetidine ring.[2] Unlike the five-membered pyrrolidine ring of proline, the azetidine ring is nearly planar, which imposes severe conformational constraints on peptide backbones.
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Ring Strain: ~26 kcal/mol (significantly higher than proline).
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Stereochemistry: The (2R) configuration (D-isomer) confers resistance to proteolytic degradation, as most endogenous proteases recognize only L-amino acids.
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Deuteration Pattern: The four deuterium atoms are located at the C3 and C4 positions. This specific labeling is chosen to avoid exchangeable protons (like those on Nitrogen or Oxygen) and the
-proton (C2), ensuring the mass tag remains stable during metabolic processing.
Caption: Structural connectivity of D-Aze-d4 highlighting the deuterated ring carbons (C3, C4) and the chiral center at C2.
Physicochemical Properties[3][4][5][6][7]
The physical properties of D-Aze-d4 closely mirror the unlabeled L-Aze, with subtle differences due to the kinetic isotope effect (KIE) and stereochemistry.
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Hygroscopic |
| Melting Point | ~208–215 °C (Decomposes) | Similar to unlabeled form |
| Solubility | High in Water (>20 mg/mL), Methanol | Insoluble in non-polar solvents; Low in DMSO |
| pKa (COOH) | ~2.0 | Acidic, similar to Proline |
| pKa (NH) | ~10.5 | Basic secondary amine |
| Optical Rotation | Value for unlabeled D-isomer; D-form rotates light (+) | |
| Isotopic Purity | Typically | Critical for MS applications |
Stability and Handling
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Ring Stability: While the azetidine ring is strained, it is kinetically stable under neutral and acidic conditions. However, it is susceptible to nucleophilic ring-opening under strong basic conditions or in the presence of strong nucleophiles.
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Storage: Store at -20°C, desiccated. The compound is stable in solution (water/methanol) for short periods but should be prepared fresh for critical assays.
Synthesis & Manufacturing
The synthesis of D-Azetidine-2-carboxylic Acid-d4 generally follows the "Malonate Route," adapted with deuterated electrophiles and a resolution step to isolate the D-enantiomer.
Synthetic Pathway[6][7]
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Alkylation: Diethyl acetamidomalonate is alkylated with 1,3-dibromopropane-d6 (or 1-bromo-3-chloropropane-d6) in the presence of a base (NaOEt) to form the acyclic precursor.
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Cyclization: Intramolecular cyclization is induced (often requiring a second equivalent of base or specific heating conditions) to close the 4-membered ring.
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Hydrolysis & Decarboxylation: Acidic hydrolysis removes the protecting groups (acetyl and ethyl esters) and decarboxylates the gem-dicarboxylic acid intermediate to yield racemic Aze-d4.
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Chiral Resolution: The racemate is resolved using a chiral resolving agent (e.g., L-Tyrosine hydrazide or tartaric acid derivatives) or via enzymatic resolution (using D-amino acid oxidase or specific esterases) to isolate the D-isomer .
Caption: Synthetic route for D-Aze-d4 via the malonate method using deuterated dihalide precursors.
Analytical Characterization
Validating the identity of D-Aze-d4 requires confirming both the isotopic incorporation and the stereochemical purity.
Mass Spectrometry (MS)
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Method: LC-MS/MS (ESI+).
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Observation: The parent ion
appears at m/z 106.13 (calculated) compared to 102.10 for the unlabeled standard. -
Fragmentation: Fragmentation patterns will show shifts of +2 or +4 Da depending on whether the fragment retains the ring carbons. Common loss of COOH (-45 Da) yields a fragment at m/z ~61 (d4-azetidinium ion).
Nuclear Magnetic Resonance (NMR)
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H-NMR (D
O):- -Proton (H2): A distinct triplet or multiplet at ~4.8–5.0 ppm (often obscured by water suppression).
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Ring Protons (H3/H4): Absent or significantly suppressed (residual signal <2%) due to deuterium substitution. This "silent" ring region is the primary confirmation of d4 labeling.
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C-NMR:
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Carbon signals for C3 and C4 will appear as multiplets (due to C-D coupling) with reduced intensity (Noe suppression).
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Applications in Drug Discovery & Research
Internal Standard for Quantitation
L-Azetidine-2-carboxylic acid is a known environmental toxin (found in sugar beets) that misincorporates into proteins, causing misfolding. D-Aze-d4 is the ideal internal standard for quantifying L-Aze levels in biological matrices (plasma, plant extracts) because:
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It co-elutes with the analyte in LC but is mass-resolved.
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It resists biological degradation during sample processing (unlike L-Aze which might be metabolized).
Peptidomimetics & Structural Biology
D-Aze is a "proline restrictor."
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Conformational Control: Replacing Proline with D-Aze in a peptide sequence forces the backbone into a specific geometry, often favoring
-turns or destabilizing -turns favored by L-Pro.[3] -
Metabolic Stability: Peptides containing D-Aze are resistant to prolyl isomerases and proteases, extending the half-life of peptide drugs. The d4-label allows researchers to track the intact peptide in vivo using MS without interference from endogenous metabolites.
Mechanism of Toxicity (Context for L-isomer)
While D-Aze is less toxic, understanding the L-isomer's toxicity highlights the importance of using the D-isomer for stability.
Caption: Mechanism of L-Aze toxicity. D-Aze avoids this pathway as it is generally not recognized by tRNA synthetases.
References
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Rubinstein, M., et al. (2024). Mechanism of action of the toxic proline mimic azetidine-2-carboxylic acid in plants. Journal of Experimental Botany. Link
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Biopolymers, 30(9-10), 951-959. Link
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CymitQuimica . D,L-Azetidine-2-carboxylic Acid-d4 Product Data. Link
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PubChem . Azetidine-2-carboxylic acid (Compound Summary). National Library of Medicine. Link
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Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Link
Sources
- 1. CAS Database 3-BIPHENYL-[1,3]DIOXOL-5-YL-CARBOXYLIC ACID,24351-56-2,5-Boc-Octahydropyrrolo[3,2-c]pyridine,1250993-54-4,MPEGn-Alkyne 2K, 5K, 10K, 20K,146185-77-5,5-broMo-2-(trifluoroMethyl)thiazole,1209458-88-7, [amp.chemicalbook.com]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 3,3-Di(hydroxymethyl)azetidine | 45512-27-4 | Benchchem [benchchem.com]
